Furan-2-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

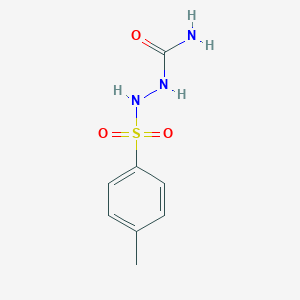

Furan-2-thiol, also known as Furan-2-ylmethanethiol, is an organic compound containing a furan substituted with a sulfanylmethyl group . It is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing . It possesses a strong odor of roasted coffee and a bitter taste . It is a key component of the aroma of roasted coffee . It is also a sulfur-containing compound and is the key odorant in cooked ham, wine, and canned tuna fish .

Synthesis Analysis

Furan-2-thiol is easily prepared by reacting furfuryl alcohol with thiourea in hydrochloric acid via an intermediate isothiouronium salt which is hydrolyzed to the thiol by heating with sodium hydroxide . A promising catalytic route to produce base oils from lignocellulosic biomass-derived 2-alkylfurans and ketones via carbon-carbon coupling in neat conditions has been demonstrated . Among several homogeneous and heterogeneous acid catalysts tested, a perfluorinated sulfonic acid (Aquivion PW79S) exhibits the best catalytic performance and yields up to 90% renewable furan-containing base oils with the use of a thiol promotor .

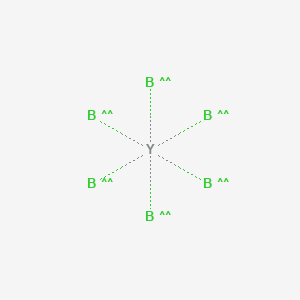

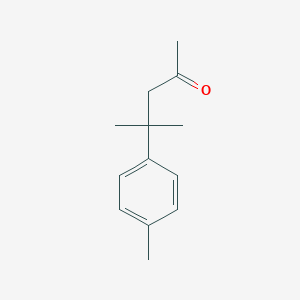

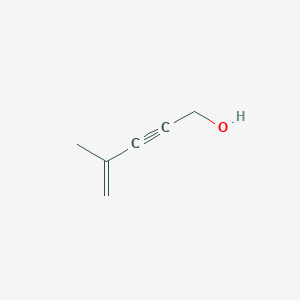

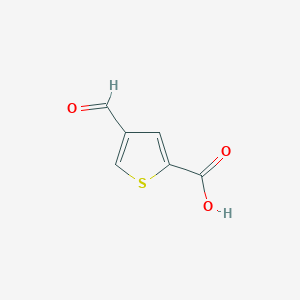

Molecular Structure Analysis

The molecular formula of Furan-2-thiol is C5H6OS . Its average mass is 114.165 Da and its monoisotopic mass is 114.013931 Da .

Chemical Reactions Analysis

The effects of the acid strength of the catalysts, molecular size and structure of thiols and ketones, and fraction of thiols are studied . Electronic structure calculations elucidate the reaction pathway and indicate that the thiol reduces the barrier of the rate-determining dehydration step .

Physical And Chemical Properties Analysis

Furan-2-thiol is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing . It possesses a strong odor of roasted coffee and a bitter taste . It is a key component of the aroma of roasted coffee . It is also a sulfur-containing compound and is the key odorant in cooked ham, wine, and canned tuna fish .

作用机制

安全和危害

Furan-2-thiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is extremely flammable, harmful if swallowed or inhaled, causes skin irritation, is suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

未来方向

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil, while maintaining the durability and resistance characteristics offered by petroleum-based materials . The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been explored .

属性

CAS 编号 |

13129-35-6 |

|---|---|

产品名称 |

Furan-2-thiol |

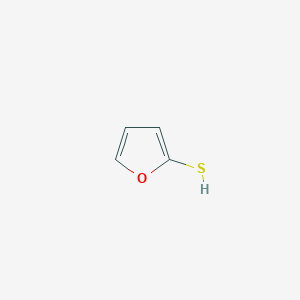

分子式 |

C4H4OS |

分子量 |

100.14 g/mol |

IUPAC 名称 |

furan-2-thiol |

InChI |

InChI=1S/C4H4OS/c6-4-2-1-3-5-4/h1-3,6H |

InChI 键 |

CMDKYFGIJALPLS-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)S |

规范 SMILES |

C1=COC(=C1)S |

其他 CAS 编号 |

13129-35-6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, trimethyl[(4-nitrophenyl)methoxy]-](/img/structure/B88465.png)